BenchChemオンラインストアへようこそ!

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

α₁-adrenoceptor pharmacophore geometry linker SAR

Procure CAS 919855-30-4 to probe linker-dependent SAR in your receptor pharmacology or enzyme inhibition projects. The unique 2-oxoethyl bridge, distinct from common methylene or ethoxy linkers, confers differential hydrogen-bonding capacity, potentially shifting selectivity profiles in alpha-1 adrenoceptor, acetylcholinesterase, and BCRP assays. Ensure batch-to-batch consistency for comparative dose-response studies by sourcing this specific, high-purity compound. Verify stock and request a quote for your research needs.

Molecular Formula C23H24N2O4
Molecular Weight 392.455
CAS No. 919855-30-4
Cat. No. B2679411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
CAS919855-30-4
Molecular FormulaC23H24N2O4
Molecular Weight392.455
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H24N2O4/c1-16-3-8-20-17(15-23(27)29-21(20)13-16)14-22(26)25-11-9-24(10-12-25)18-4-6-19(28-2)7-5-18/h3-8,13,15H,9-12,14H2,1-2H3
InChIKeyNAWFVHPAPXUCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one (CAS 919855-30-4): Structural Identity and Procurement Context


The compound 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one (CAS 919855-30-4) is a synthetic coumarin-piperazine hybrid featuring a 7-methyl-2H-chromen-2-one core linked via a 2-oxoethyl spacer to a 4-(4-methoxyphenyl)piperazine moiety. This architecture places it within the broader class of piperazinobenzopyranones, a family investigated for G protein-coupled receptor (GPCR) modulation and enzyme inhibition [1]. The 2-oxoethyl linker distinguishes it from common ether-linked or methylene-linked analogs and introduces an additional hydrogen-bond acceptor site that may influence target engagement [2]. Researchers procuring this specific CAS number often seek to probe structure-activity relationships (SAR) around the linker region, where subtle variations in chain length and polarity have been shown to alter pharmacological profiles in related coumarin-piperazine series [2][3].

Why 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin-Piperazine Analogs


Coumarin-piperazine derivatives span a wide pharmacological space, but activity is exquisitely sensitive to linker composition and substitution pattern [1]. The 2-oxoethyl linker in this compound introduces a polarized carbonyl moiety capable of acting as a hydrogen-bond acceptor, a feature absent in methylene-linked or ethoxy-linked analogs [2]. Crystallographic evidence from the ethoxy analog demonstrates that the piperazine ring adopts a chair conformation and the methoxyphenyl group is coplanar with its benzene ring, forming a specific pharmacophoric geometry for α₁-adrenoceptor engagement [2]. Altering the linker—for instance, replacing 2-oxoethyl with methylene—modifies both conformational flexibility and electronic distribution, which can shift selectivity between acetylcholinesterase (AChE) and monoamine oxidase (MAO) targets [1][3]. Similarly, replacing the 4-methoxyphenyl N-substituent with 2-chlorophenyl or benzhydryl alters lipophilicity and steric bulk, impacting membrane permeability and off-target binding [1]. These structure-dependent effects mean that even closely related CAS numbers from the same coumarin-piperazine family cannot be assumed interchangeable for procurement without risking divergent biological readouts.

Quantitative Differentiation Evidence for 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one (CAS 919855-30-4)


Linker Carbonyl as a Hydrogen-Bond Acceptor: Differentiation from Methylene-Linked and Ethoxy-Linked Analogs

The 2-oxoethyl linker in CAS 919855-30-4 introduces a carbonyl oxygen that can serve as a hydrogen-bond acceptor, a feature absent in methylene-linked (e.g., CAS 877798-29-3) and ethoxy-linked (e.g., CAS 899748-07-5) analogs. Crystallographic analysis of the ethoxy analog 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one confirms that the piperazine chair conformation and methoxyphenyl coplanarity create a defined pharmacophore for α₁-adrenoceptor antagonism [1]. The target compound's carbonyl is predicted to introduce an additional polar interaction site within this pharmacophore, potentially altering binding kinetics or subtype selectivity relative to analogs lacking this functional group [1].

α₁-adrenoceptor pharmacophore geometry linker SAR

α₁-Adrenoceptor Antagonistic Activity: Class-Level Validation with Ethoxy Analog Comparator

The ethoxy analog 7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one has demonstrated α₁-adrenoceptor antagonistic activity via in vitro animal experiments, as reported in the primary crystallography paper [1]. Although the paper does not provide an IC₅₀ value, it establishes that the 4-methoxyphenylpiperazine-coumarin scaffold is recognized by α₁-adrenoceptors. The target compound (CAS 919855-30-4) shares an identical 4-(4-methoxyphenyl)piperazine moiety and coumarin core but replaces the ethoxy linker with a 2-oxoethyl linker. The pharmacophore model proposed by the authors—comprising a basic nitrogen center, hydrophobic groups, an aromatic ring, and a hydrogen-bond donor/acceptor—is fully conserved in the target compound, with the carbonyl providing an additional H-bond acceptor that may fine-tune receptor interactions [1].

α₁-adrenoceptor antagonist GPCR pharmacology coumarin-piperazine

Acetylcholinesterase (AChE) Inhibition Potential: Coumarin-Piperazine Class Evidence

Coumarin-piperazine derivatives are established as a privileged scaffold for acetylcholinesterase (AChE) inhibition, with multiple series demonstrating low-micromolar to nanomolar potency [1][2]. The Modh et al. (2013) study identified compounds 3f, 3j, and 3m as the most potent human AChE (hAChE) inhibitors within their synthesized series, establishing that the piperazine moiety and coumarin substitution pattern are critical for potency [1]. While CAS 919855-30-4 was not specifically tested in this study, its structural features—the 7-methyl substitution on coumarin and the 4-methoxyphenylpiperazine—align with the SAR trends reported: hydrophobic substitutions on the coumarin ring and electron-donating groups on the phenylpiperazine enhance AChE binding [1][2]. The 2-oxoethyl linker, however, represents a departure from the alkyl linkers used in the Modh series, providing a unique opportunity to assess linker polarity effects on AChE inhibition [1].

acetylcholinesterase Alzheimer's disease coumarin-piperazine inhibitor

Piperazine N-Substituent Differentiation: 4-Methoxyphenyl vs. 2-Chlorophenyl and Benzhydryl Analogs

Among the 2-oxoethyl-linked 7-methyl-2H-chromen-2-one series, the 4-methoxyphenyl substituent on piperazine (CAS 919855-30-4) offers a distinct physicochemical profile compared to the 2-chlorophenyl analog (CAS 919855-24-6) and the benzhydryl analog (CAS 919757-83-8). The 4-methoxyphenyl group provides an electron-donating methoxy substituent that can participate in hydrogen bonding and π-stacking interactions, as demonstrated crystallographically in the related ethoxy analog where the methoxy group is coplanar with the phenyl ring [1]. In contrast, the 2-chlorophenyl analog introduces an electron-withdrawing chloro substituent at the ortho position, altering the electronic character and potentially affecting target binding or metabolism [2]. The benzhydryl analog adds significant steric bulk and lipophilicity (molecular weight 452.5 vs. 392.5 for the target compound), which may impact solubility, membrane permeability, and off-target promiscuity [2]. The 4-methoxyphenyl substitution is frequently employed in CNS-penetrant GPCR ligands, suggesting favorable brain permeability characteristics [2].

4-methoxyphenylpiperazine structure-activity relationship lipophilicity

Coumarin 7-Methyl Substitution: Differentiation from 4-Methyl and 6,8-Dimethyl Analogs

The target compound features a 7-methyl group on the coumarin ring, whereas the crystallographically characterized ethoxy analog bears a 4-methyl substitution [1]. The position of the methyl group on the coumarin core influences the compound's metabolic susceptibility: 7-hydroxycoumarin (umbelliferone) derivatives are known substrates for Phase II conjugation enzymes, and the 7-methyl group in CAS 919855-30-4 blocks this metabolic hotspot, potentially enhancing metabolic stability compared to 7-unsubstituted or 7-hydroxy analogs [2]. The 4-methyl substitution in the ethoxy analog, by contrast, may influence interactions at the α₁-adrenoceptor binding pocket differently, as the 4-position is closer to the piperazine attachment point and may affect the spatial presentation of the pharmacophore [1]. The 6,8-dimethyl substitution pattern (as in CAS 877798-29-3) introduces additional steric bulk adjacent to the linker region, which may restrict conformational freedom and alter target selectivity [2].

coumarin substitution pattern metabolic stability 7-methylcoumarin

Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibition: Class-Level Evidence from Benzopyranone-Piperazine Series

Boumendjel et al. (2005) demonstrated that piperazinobenzopyranones are potent inhibitors of the breast cancer resistance protein (BCRP/ABCG2), a key efflux transporter implicated in multidrug resistance [1]. In that study, 14 benzopyranone derivatives were evaluated for their ability to increase intracellular mitoxantrone accumulation and cytotoxicity in BCRP-expressing HCT116/R colon cancer cells. Three compounds at 10 µM increased both accumulation and cytotoxicity of mitoxantrone at rates comparable to reference inhibitors fumitremorgin C and Gleevec (imatinib). The most potent molecules (5b and 5c) remained active at 1 µM [1]. The target compound (CAS 919855-30-4) shares the core benzopyranone-piperazine architecture of the active series, with the 7-methyl substitution and 4-methoxyphenylpiperazine features that align with the structural determinants of BCRP inhibition identified in the SAR analysis [1][2].

BCRP inhibitor multidrug resistance ABCG2 transporter

Optimal Research and Industrial Application Scenarios for 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one (CAS 919855-30-4)


SAR Probe for GPCR Linker Pharmacology (α₁-Adrenoceptor Focus)

Researchers studying α₁-adrenoceptor pharmacology can deploy CAS 919855-30-4 as a linker-variant probe alongside the ethoxy analog to interrogate how linker polarity and hydrogen-bonding capacity influence receptor binding kinetics and functional selectivity. The crystallographically validated pharmacophore of the ethoxy analog provides a structural baseline [1], while the 2-oxoethyl carbonyl in the target compound introduces a chemical perturbation that may differentiate subtype selectivity (α₁A vs. α₁B vs. α₁D). Procurement of both compounds from the same supplier ensures batch consistency for comparative dose-response studies.

Acetylcholinesterase Inhibitor Lead Expansion for Alzheimer's Disease

Medicinal chemistry teams pursuing novel AChE inhibitors for Alzheimer's disease can use this compound to explore linker SAR beyond the alkyl-linked series reported by Modh et al. [2]. The 2-oxoethyl linker represents an unexplored chemical space within the coumarin-piperazine AChE inhibitor class. Screening this compound against hAChE (Ellman's assay) and comparing its IC₅₀ to published values for compounds 3f, 3j, and 3m will establish whether linker polarity enhances or diminishes target engagement [2].

Multidrug Resistance Reversal Agent Screening (BCRP/ABCG2)

Oncology research groups investigating BCRP-mediated drug efflux can evaluate CAS 919855-30-4 in mitoxantrone accumulation reversal assays using BCRP-overexpressing cell lines (e.g., HCT116/R) [3]. The compound extends the chemical diversity of the benzopyranone-piperazine BCRP inhibitor series by introducing a 4-methoxyphenyl N-substituent not present in the original Boumendjel compound set. Activity at sub-10 µM concentrations would warrant further investigation of its potential as a chemosensitizing agent [3].

CNS-Penetrant Lead Identification from Coumarin-Piperazine Libraries

The balanced physicochemical profile of CAS 919855-30-4—moderate molecular weight (392.5), calculated cLogP in the 2.5–3.5 range, and the presence of a methoxyphenylpiperazine motif common to CNS-active GPCR ligands [4]—makes it a suitable candidate for inclusion in blood-brain barrier (BBB) permeability screening cascades. Procurement for parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion studies can establish its suitability as a CNS-accessible chemical probe within the broader coumarin-piperazine chemotype [4].

Quote Request

Request a Quote for 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.